N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(DIMETHYLAMINO)BENZYL]-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a chromene core, a thiophene ring, and a dimethylamino benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(DIMETHYLAMINO)BENZYL]-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the thiophene ring and the dimethylamino benzyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[4-(DIMETHYLAMINO)BENZYL]-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
N-[4-(DIMETHYLAMINO)BENZYL]-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: Research into its pharmacological properties could reveal potential therapeutic uses.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(DIMETHYLAMINO)BENZYL]-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-2-furamide
- N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methoxybenzamide
- N-[4-(Dimethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thiophenyl)-3,5,7-trimethyl-1-benzofuran-2-carboxamide
Uniqueness
N-[4-(DIMETHYLAMINO)BENZYL]-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential applications. Its structure allows for diverse chemical reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H28N2O5S |
---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-5,7-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C25H28N2O5S/c1-16-11-17(2)24-21(28)13-23(32-22(24)12-16)25(29)27(20-9-10-33(30,31)15-20)14-18-5-7-19(8-6-18)26(3)4/h5-8,11-13,20H,9-10,14-15H2,1-4H3 |
InChI Key |
REMZGJMNSCQUMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)N(CC3=CC=C(C=C3)N(C)C)C4CCS(=O)(=O)C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.